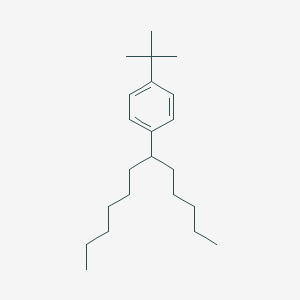![molecular formula C14H18O2 B14467677 Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- CAS No. 70556-66-0](/img/structure/B14467677.png)
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties. The spiro structure imparts chirality to the molecule, making it an interesting subject for stereochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diene with a diketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the diketone groups to diols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions include spirocyclic ketones, diols, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a model compound for studying stereochemistry and conformational analysis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its anti-inflammatory and anticancer properties, with studies focusing on its mechanism of action and therapeutic potential.
Wirkmechanismus
The mechanism of action of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its selectivity and potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds share the spirocyclic core but have different heterocyclic rings, leading to varied chemical and biological properties.
Uniqueness
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- is unique due to its specific functional groups and the resulting chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
70556-66-0 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1,5,5-trimethylspiro[5.5]undeca-7,10-diene-2,9-dione |
InChI |
InChI=1S/C14H18O2/c1-10-12(16)6-7-13(2,3)14(10)8-4-11(15)5-9-14/h4-5,8-10H,6-7H2,1-3H3 |
InChI-Schlüssel |
WCCSNLKVWDWHPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)CCC(C12C=CC(=O)C=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)

![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)


![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)

![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
